

Spectroscopic Profile of 1-tert-Butoxybuta-1,3-diene: A Technical Guide

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Compound of Interest

Compound Name: 1-tert-Butoxybuta-1,3-diene

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This technical guide provides a comprehensive overview of the spectroscopic data for **1-tert-Butoxybuta-1,3-diene**, a versatile diene in organic synthesis. The information is targeted towards researchers, scientists, and professionals in drug development and chemical manufacturing. Due to the limited availability of directly published complete datasets for this specific compound, this guide synthesizes available information for closely related structures and provides expected values based on established principles of spectroscopy.

Summary of Spectroscopic Data

While a complete, publicly available dataset for **1-tert-butoxybuta-1,3-diene** is not readily accessible, the following tables summarize the expected and observed spectroscopic characteristics for the cis and trans isomers. These values are inferred from spectral data of analogous compounds and general principles of NMR, IR, and MS.

Table 1: Nuclear Magnetic Resonance (NMR) Data for **1-tert-Butoxybuta-1,3-diene**

¹ H NMR	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
cis/trans	~1.3	s	-	-C(CH ₃) ₃
cis/trans	~4.9 - 5.2	m	-	=CH ₂
cis/trans	~5.8 - 6.5	m	-	-CH=CH-
cis/trans	~6.3 - 6.7	m	-	-O-CH=

¹³ C NMR	Chemical Shift (δ, ppm)	Assignment
cis/trans	~28-29	-C(CH ₃) ₃
cis/trans	~75-78	-C(CH ₃) ₃
cis/trans	~105-145	Diene carbons

Note: Specific chemical shifts and coupling constants for the vinylic protons will differ between the cis and trans isomers due to through-space and through-bond effects.

Table 2: Infrared (IR) Spectroscopy Data for **1-tert-Butoxybuta-1,3-diene**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2975	Strong	C-H stretch (tert-butyl)
~1650, 1600	Medium-Strong	C=C stretch (conjugated diene)
~1240	Strong	C-O stretch (ether)
~990, 910	Strong	=C-H bend (out-of-plane)

Table 3: Mass Spectrometry (MS) Data for **1-tert-Butoxybuta-1,3-diene**

m/z	Relative Intensity	Assignment
126	Moderate	$[M]^+$ (Molecular Ion)
70	High	$[M - C_4H_8]^+$ (Loss of isobutylene)
57	Very High	$[C_4H_9]^+$ (tert-Butyl cation)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These are standard procedures and may be adapted based on the specific instrumentation available.

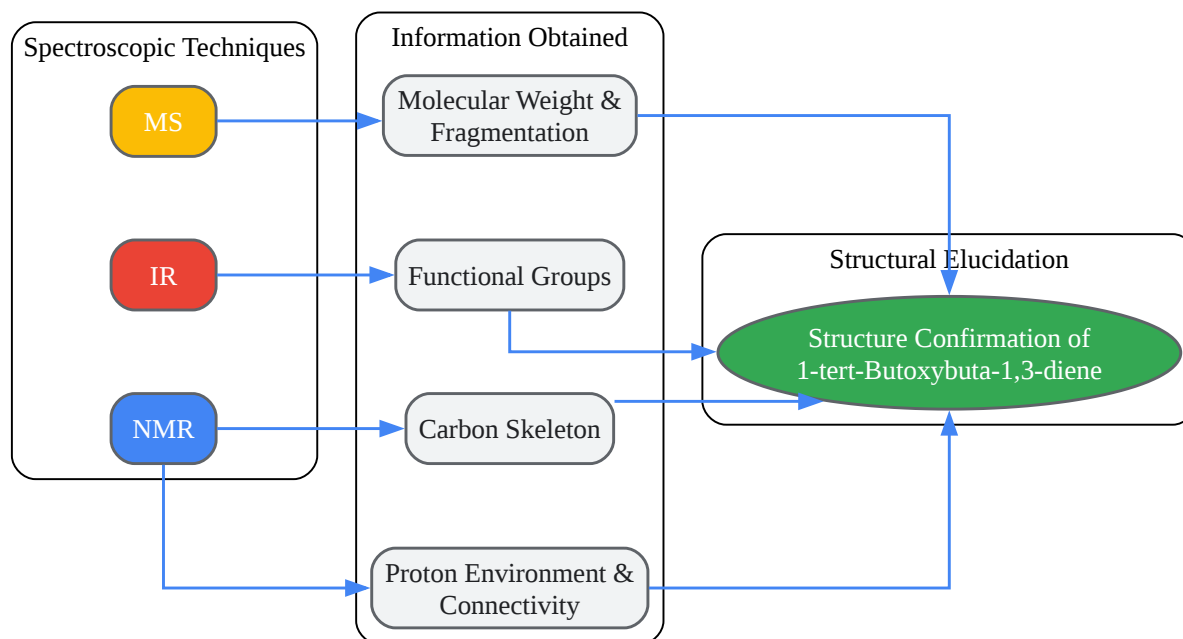
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and ^{13}C NMR spectra would be recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample would be dissolved in a deuterated solvent, such as chloroform-d ($CDCl_3$) or acetone- d_6 , containing tetramethylsilane (TMS) as an internal standard (0 ppm). For 1H NMR, standard acquisition parameters would be used. For ^{13}C NMR, a proton-decoupled sequence would be employed to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the neat liquid sample would be placed between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, a solution of the compound in a suitable solvent (e.g., CCl_4) could be analyzed in an appropriate liquid cell. The spectrum would be recorded over the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS): Mass spectral data would be acquired using a mass spectrometer with electron ionization (EI) capability. A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) would be introduced into the instrument. An electron beam with an energy of 70 eV would be used to ionize the sample. The resulting fragments would be separated by their mass-to-charge ratio (m/z) by a mass analyzer.

Logical Relationships in Spectroscopic Analysis

The structural elucidation of **1-tert-butoxybuta-1,3-diene** relies on the correlation of data from different spectroscopic techniques. The logical workflow for this analysis is depicted in the following diagram.



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Caption: Workflow for the structural elucidation of **1-tert-butoxybuta-1,3-diene**.

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